(3-Methylquinolin-2-yl)methanamine (3-Methylquinolin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1027763-54-7
VCID: VC15993683
InChI: InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

(3-Methylquinolin-2-yl)methanamine

CAS No.: 1027763-54-7

Cat. No.: VC15993683

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylquinolin-2-yl)methanamine - 1027763-54-7

Specification

CAS No. 1027763-54-7
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name (3-methylquinolin-2-yl)methanamine
Standard InChI InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3
Standard InChI Key BREJNLQOGBKWDT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2N=C1CN

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

(3-Methylquinolin-2-yl)methanamine (CAS 1027763-54-7) belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. The methyl group at position 3 and the methanamine group at position 2 introduce steric and electronic modifications that influence its reactivity . Key identifiers include:

PropertyValueSource
Molecular FormulaC11H12N2\text{C}_{11}\text{H}_{12}\text{N}_2
Molecular Weight172.23 g/mol
IUPAC Name(3-methylquinolin-2-yl)methanamine
Exact Mass172.100 g/mol
LogP2.70
Topological Polar Surface Area38.9 Ų

The compound’s planar aromatic system enables π-π interactions, while the methanamine group facilitates nucleophilic reactions . Its InChI key (InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3) confirms the substitution pattern .

Derivatives: Dihydrochloride Salt

The dihydrochloride salt (CAS 1956322-16-9) is a common derivative, with the formula C11H14Cl2N2\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}_2 and a molecular weight of 245.14 g/mol . This salt enhances solubility and stability for industrial applications. Its synthesis involves treating the free base with hydrochloric acid:

(3-Methylquinolin-2-yl)methanamine+2HCl(3-Methylquinolin-2-yl)methanamine dihydrochloride\text{(3-Methylquinolin-2-yl)methanamine} + 2\text{HCl} \rightarrow \text{(3-Methylquinolin-2-yl)methanamine dihydrochloride}

Synthesis and Manufacturing

Synthetic Routes

The parent compound is synthesized via Friedländer condensation or modification of pre-existing quinoline frameworks. A typical pathway involves:

  • Quinoline Ring Formation: Condensation of aniline derivatives with carbonyl compounds.

  • Methylation: Introduction of the methyl group at position 3 using methylating agents like methyl iodide.

  • Amination: Attachment of the methanamine group via reductive amination or nucleophilic substitution .

For the dihydrochloride salt, the free base is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with gaseous HCl, followed by crystallization .

Industrial-Scale Production

Continuous flow reactors are employed to optimize yield and purity, with reaction parameters tightly controlled (temperature: 0–5°C, pH < 3). Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Physical and Chemical Properties

Physicochemical Data

Experimental data for the free base remain sparse, but computational predictions suggest:

PropertyValueSource
Density~1.18 g/cm³Estimated
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol

The dihydrochloride salt is hygroscopic and requires storage under inert conditions .

Spectroscopic Characteristics

  • IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C-H methyl) .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH₂), 7.85–7.20 (m, 4H, aromatic), 2.45 (s, 3H, CH₃) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for:

  • Antimicrobial Agents: Quinoline derivatives exhibit activity against Mycobacterium tuberculosis and Plasmodium spp..

  • Kinase Inhibitors: Structural analogs are explored in cancer therapy due to ATP-binding site interactions.

  • Neurological Drugs: Amine functionality enables blood-brain barrier penetration for CNS-targeted molecules .

Case Study: Antimalarial Drug Development

In silico docking studies suggest that (3-methylquinolin-2-yl)methanamine derivatives inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. Modifications at the methanamine group enhance binding affinity (Ki<50nMK_i < 50 \, \text{nM}).

Hazard StatementCodePrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315/H319Skin/eye irritationUse gloves and goggles
H335Respiratory irritationUse in ventilated areas

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